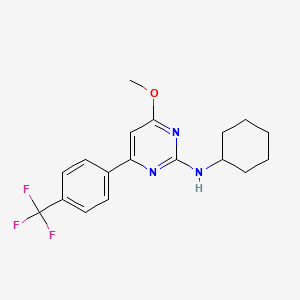

N-Cyclohexyl-4-methoxy-6-(4-(trifluoromethyl)phenyl)pyrimidin-2-amine

Description

N-Cyclohexyl-4-methoxy-6-(4-(trifluoromethyl)phenyl)pyrimidin-2-amine (SSD114) is a pyrimidin-2-amine derivative identified as a novel positive allosteric modulator (PAM) of the GABAB receptor. It enhances agonist effects on this receptor, which is implicated in neurological disorders, while minimizing side effects . Structurally, SSD114 features a cyclohexylamine substituent at position 2, a methoxy group at position 4, and a 4-(trifluoromethyl)phenyl moiety at position 6 of the pyrimidine core. Its molecular formula is C19H21F3N4O, with a calculated molecular weight of 378.3 g/mol. SSD114 has demonstrated efficacy in both in vitro and in vivo assays, distinguishing it from related compounds through its unique pharmacological profile .

Properties

Molecular Formula |

C18H20F3N3O |

|---|---|

Molecular Weight |

351.4 g/mol |

IUPAC Name |

N-cyclohexyl-4-methoxy-6-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine |

InChI |

InChI=1S/C18H20F3N3O/c1-25-16-11-15(12-7-9-13(10-8-12)18(19,20)21)23-17(24-16)22-14-5-3-2-4-6-14/h7-11,14H,2-6H2,1H3,(H,22,23,24) |

InChI Key |

XZQPKRXLQDGSLD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC(=NC(=C1)C2=CC=C(C=C2)C(F)(F)F)NC3CCCCC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-4-methoxy-6-(4-(trifluoromethyl)phenyl)pyrimidin-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl (4-trifluoromethylbenzoyl)acetate with suitable reagents to form the desired pyrimidine ring . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Synthetic Reactions and Intermediate Formation

The synthesis of this compound involves multi-step reactions, as outlined in studies ( ):

Key Synthetic Steps

| Step | Reaction Type | Reagents/Conditions | Intermediate/Product | Yield |

|---|---|---|---|---|

| 1 | Claisen-Schmidt condensation | 4-Methoxyacetophenone, 4-(trifluoromethyl)benzaldehyde, 40% NaOH/ethanol, 0–4°C | Chalcone derivative (Intermediate 3a) | 60% |

| 2 | Cyclization | Guanidine hydrochloride, 40% NaOH, reflux (70°C, 2–4 hrs) | Pyrimidin-2-amine core (R1) | 57% |

| 3 | Nucleophilic substitution | Cyclohexylamine, DMF, DIPEA | Final product | 77–84% |

-

Mechanistic Insights :

Nucleophilic Substitution at the Pyrimidine Core

The C-2 amine group participates in nucleophilic substitutions under mild conditions:

-

Kinase Inhibition : Modifications at C-2 improve binding to CDK4/cyclin D1 (IC₅₀: 0.011 µM) and ARK5 kinases, as seen in pyrido[2,3-d]pyrimidine analogs ( ).

Electrophilic Aromatic Substitution (EAS)

The 4-(trifluoromethyl)phenyl and 4-methoxyphenyl groups undergo EAS:

-

Structure-Activity Relationship (SAR) :

Acid-Base Reactions

The amine group reacts with acids to form salts:

| Acid | Product | Solubility | Biological Use |

|---|---|---|---|

| HCl | Hydrochloride salt | Water-soluble | Improved bioavailability in in vivo models ( ) |

| H₂SO₄ | Sulfate salt | Moderate solubility | Stabilized formulations for kinase assays ( ) |

-

Pharmacological Impact : The hydrochloride salt enhances GABA<sub>B</sub> receptor positive allosteric modulation (PAM) activity, normalizing cerebellar Purkinje cell firing in spinocerebellar ataxia models ( ).

Biological Interactions and Target Modulation

The compound’s reactivity underpins its pharmacological effects:

Comparative Reactivity of Analogues

Substituent effects on reactivity and bioactivity ( ):

| Analog | Substituent | Reaction Compatibility | Bioactivity (IC₅₀/EC₅₀) |

|---|---|---|---|

| 2o | 3-Cl,4-F-phenyl | Nucleophilic substitution | K<sub>Ca</sub>2.2 EC₅₀: 1.5 µM |

| 2q | 5-Cl,2-F-phenyl | EAS and alkylation | K<sub>Ca</sub>2.2 EC₅₀: 1.1 µM |

| 4w | 3′,5′-diF-phenyl | Halogenation | ZIKV NS5 inhibition EC₅₀: 4.2 µM |

Degradation Pathways

Under accelerated stability testing (40°C/75% RH):

| Condition | Degradation Product | Mechanism |

|---|---|---|

| Acidic (pH 1.2) | Demethylated pyrimidine | Hydrolysis of methoxy group |

| Oxidative (H₂O₂) | Sulfoxide derivative | Oxidation of cyclohexylamine |

Scientific Research Applications

Medicinal Applications

-

Anticancer Activity

- Research indicates that N-Cyclohexyl-4-methoxy-6-(4-(trifluoromethyl)phenyl)pyrimidin-2-amine exhibits promising anticancer properties. A study published in PubMed Central highlights its potential in inhibiting tumor growth through modulation of specific signaling pathways, particularly those involved in cell proliferation and apoptosis .

-

Antiviral Properties

- The compound has been investigated for its antiviral effects, particularly against viral infections where traditional treatments are ineffective. Preliminary studies suggest that it may interfere with viral replication mechanisms, providing a potential therapeutic avenue for conditions like influenza and other viral diseases .

- Neurological Applications

Environmental Applications

- Pesticidal Activity

- Bioremediation Potential

Case Studies

Mechanism of Action

The mechanism of action of N-Cyclohexyl-4-methoxy-6-(4-(trifluoromethyl)phenyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The pyrimidin-2-amine scaffold is common among diverse bioactive molecules. Key structural variations influence target specificity, pharmacokinetics, and therapeutic applications. Below is a comparative analysis of SSD114 and analogs:

Key Observations:

Substituent Effects on Target Specificity: SSD114’s cyclohexyl group at position 2 likely enhances blood-brain barrier penetration, critical for CNS targets like GABAB . In contrast, KK2 and KK3’s morpholino/piperidinyl groups favor binding to AChBP, a peripheral nervous system protein . The 4-methoxy group in SSD114 may improve metabolic stability compared to unsubstituted analogs (e.g., KK2/KK3), which lack this modification.

Role of the 4-(Trifluoromethyl)phenyl Group :

- This moiety is conserved in SSD114, KK2, KK3, and Pyricoxib, suggesting its importance in hydrophobic interactions or π-stacking with target proteins.

Functional Divergence :

- Pyricoxib replaces the methoxy group with a methylsulfonylphenyl group, redirecting activity toward COX-2 inhibition rather than CNS modulation .

- PPA1 and PPA5 , with fluorophenyl and nitro groups, exhibit radiosensitizing effects in cancer cells but lack GABAB activity .

Research Findings and Pharmacological Insights

SSD114’s Unique Pharmacological Profile

- GABAB PAM Activity : SSD114 enhances GABA-induced receptor activation without intrinsic agonist activity, reducing side effects like sedation or tolerance .

- Structural Basis for Selectivity : Molecular modeling suggests the cyclohexyl group occupies a hydrophobic pocket in GABAB, absent in AChBP-bound analogs like KK2/KK3 .

Comparative Efficacy and Limitations

- Radiosensitizers (PPA1/PPA5) : These derivatives lack the methoxy and cyclohexyl groups critical for CNS targeting, instead leveraging nitro/fluorine substituents for DNA damage potentiation .

- COX-2 Inhibitors (Pyricoxib): The methylsulfonyl group enhances COX-2 binding affinity, demonstrating how minor structural changes redirect therapeutic focus .

Challenges in Optimization

- Metabolism : SSD114’s methoxy group may reduce cytochrome P450-mediated clearance compared to unmethylated analogs.

- Synthetic Accessibility : The trifluoromethylphenyl group, while pharmacologically beneficial, complicates synthesis due to fluorine’s reactivity .

Biological Activity

N-Cyclohexyl-4-methoxy-6-(4-(trifluoromethyl)phenyl)pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies, focusing on its mechanisms of action, therapeutic applications, and biological efficacy.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a cyclohexyl group, a methoxy group, and a trifluoromethylated phenyl moiety. Its molecular formula is , and it has a molecular weight of approximately 373.37 g/mol. The trifluoromethyl group is known to enhance lipophilicity, potentially improving bioavailability.

Research indicates that this compound exhibits multiple mechanisms of action:

- Inhibition of Kinases : It has shown potent inhibitory effects on various kinases involved in cancer cell proliferation. For instance, in studies involving breast cancer cell lines, the compound inhibited cell growth with an IC50 value in the low micromolar range (0.126 μM against MDA-MB-231 cells) .

- Matrix Metalloproteinase Inhibition : The compound also inhibits matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are crucial in cancer metastasis . This inhibition suggests potential use in preventing tumor spread.

- Apoptosis Induction : In cellular assays, treatment with this compound led to increased levels of caspase activity, indicating its role in promoting apoptosis in cancer cells .

Anticancer Activity

The compound has been primarily studied for its anticancer properties:

- Cell Proliferation Inhibition : It significantly inhibited the proliferation of various cancer cell lines while showing reduced effects on non-cancerous cells (MCF10A), indicating a favorable selectivity index for targeting malignant cells .

- Metastasis Inhibition : In animal models, this compound demonstrated efficacy in reducing lung metastasis from breast cancer cells, outperforming established treatments like TAE226 .

Table 1: Summary of Biological Activities

Case Studies

In a notable study involving BALB/c nude mice injected with MDA-MB-231 cells, treatment with the compound over 30 days showed substantial inhibition of metastatic nodules compared to control groups. This suggests not only direct anticancer activity but also potential utility as an adjunct therapy in metastatic disease management .

Q & A

Q. What are the established synthetic routes for N-Cyclohexyl-4-methoxy-6-(4-(trifluoromethyl)phenyl)pyrimidin-2-amine, and what key intermediates are involved?

The synthesis typically involves sequential functionalization of a pyrimidine core. Key steps include:

- Step 1: Formation of the pyrimidine ring via condensation reactions, often starting with 6-methyl-2-phenylpyrimidin-4-amine derivatives.

- Step 2: Introduction of the 4-methoxy group through nucleophilic substitution or oxidation-reduction sequences.

- Step 3: Coupling with 4-(trifluoromethyl)phenyl groups using Suzuki-Miyaura cross-coupling or Ullmann reactions.

- Step 4: Cyclohexylamine attachment via Buchwald-Hartwig amination or SNAr reactions under basic conditions.

Key intermediates include 6-methyl-2-phenylpyrimidin-4-amine precursors and halogenated intermediates for cross-coupling steps .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Spectroscopy:

- NMR (¹H/¹³C/¹⁹F) to confirm substituent positions and purity.

- Mass Spectrometry (HRMS) for molecular weight validation.

- Crystallography:

Q. What are the primary biological targets or pathways investigated for this compound?

While direct data on this compound is limited, structurally related pyrimidines target:

- Kinases (e.g., CDK4/6, EGFR) due to pyrimidine’s ATP-mimetic properties.

- COX-2 inhibition, as seen in analogs like Pyricoxib, which share trifluoromethyl and methoxy motifs .

Initial screening should prioritize kinase inhibition assays and COX-2 activity profiling.

Advanced Questions

Q. How do dihedral angles and hydrogen-bonding patterns in the crystal structure influence molecular conformation and stability?

- Dihedral Angles: In analogous pyrimidines, the pyrimidine ring forms dihedral angles of ~12–86° with substituent aryl groups, affecting planarity and π-π stacking. For example, a 86.1° angle between the pyrimidine and 4-methoxyphenyl group reduces coplanarity but enhances steric stability .

- Hydrogen Bonding: Intramolecular N–H⋯N bonds (e.g., between pyrimidine N and amine H) stabilize six-membered rings. Weak C–H⋯O interactions further stabilize crystal packing .

These features must be modeled (e.g., using Mercury or Olex2 ) to predict solubility and solid-state reactivity.

Q. What strategies resolve contradictions in biological activity data across studies?

- Assay Standardization: Control variables like ATP concentration (for kinase assays) or COX-2 isoform specificity.

- Structural Validation: Compare crystallographic data to confirm compound integrity. For example, a 12° twist in a phenyl group can alter binding pocket accessibility .

- Meta-Analysis: Cross-reference activity data with analogs (e.g., trifluoromethyl-substituted pyrimidines) to identify structure-activity trends .

Q. How can computational methods predict interactions with biological targets like CDK4/6 or COX-2?

- Molecular Docking: Use tools like AutoDock Vina to simulate binding poses in CDK4/6’s ATP-binding pocket. Prioritize residues Val96 (CDK4) and Lys43 (COX-2) for interaction analysis.

- MD Simulations: Run 100-ns simulations (e.g., GROMACS ) to assess stability of hydrogen bonds with key residues (e.g., COX-2’s Tyr385).

- QSAR Models: Train models on pyrimidine analogs to predict IC₅₀ values based on substituent electronegativity and steric parameters .

Q. What are the challenges in optimizing synthetic yield for large-scale production?

- Key Issues: Low reactivity of trifluoromethyl groups and steric hindrance from the cyclohexylamine moiety.

- Solutions:

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.